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2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

Catalog No.
S15814079
CAS No.
M.F
C12H17NO3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

Product Name

2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

IUPAC Name

2,6-dimethoxy-4-pyrrolidin-2-ylphenol

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c1-15-10-6-8(9-4-3-5-13-9)7-11(16-2)12(10)14/h6-7,9,13-14H,3-5H2,1-2H3

InChI Key

FOFBIMFXGCLHQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2CCCN2

2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is an organic compound characterized by its unique structure, which includes a phenolic ring substituted with two methoxy groups at the 2 and 6 positions and a pyrrolidine group at the 4 position. This compound has garnered interest in various fields of research due to its potential biological activities and chemical reactivity. The molecular formula for 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is C12H17N1O3, and its molecular weight is approximately 221.27 g/mol.

  • Oxidation: The phenolic hydroxyl group can be oxidized to form corresponding quinones.
  • Reduction: The methoxy groups can be reduced to yield phenolic derivatives or modify the pyrrolidine ring.
  • Substitution: The methoxy groups are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are commonly used oxidizing agents.
  • Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can facilitate reductions.
  • Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide in aprotic solvents are typically employed for substitution reactions.

The biological activity of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is primarily attributed to its ability to interact with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, while the pyrrolidine ring may engage with hydrophobic pockets in enzymes or receptors. This interaction profile suggests potential applications in medicinal chemistry, particularly as a lead compound for drug development targeting various diseases.

The synthesis of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol typically involves the reaction of 2,6-dimethoxyphenol with pyrrolidine under controlled conditions. A common synthetic route includes:

  • Deprotonation: Using a base such as sodium hydride to deprotonate the phenolic hydroxyl group.
  • Nucleophilic Substitution: Addition of pyrrolidine to the deprotonated phenol in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (usually between 100°C and 150°C).
  • Purification: The product is then purified using recrystallization or chromatography techniques .

2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol has potential applications in:

  • Pharmaceuticals: As a scaffold for developing new therapeutic agents due to its biological activity.
  • Chemical Research: In studies focusing on the reactivity of phenolic compounds and their derivatives.

The unique combination of functional groups in this compound allows for diverse applications across medicinal chemistry and organic synthesis.

Recent studies have indicated that 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol may exhibit significant interactions with various biological targets. For instance, docking studies suggest that it could bind effectively to certain enzyme active sites, potentially modulating their activity. This aspect is crucial for understanding its mechanism of action and therapeutic potential .

Similar Compounds

  • 2,6-Dimethoxyphenol: Lacks the pyrrolidine ring; primarily used as an antioxidant but has limited biological versatility compared to 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol.
  • 4-(Pyrrolidin-2-yl)phenol: Contains the pyrrolidine moiety but lacks methoxy substitutions; this affects its reactivity and interaction capabilities.
  • 2,6-Dimethoxy-4-(pyrrolidin-1-yl)phenol: Similar structure but features a different substitution pattern on the pyrrolidine ring; this variation may influence its biological properties.

Uniqueness

The uniqueness of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol lies in the combination of methoxy groups and the pyrrolidine ring. This specific arrangement enhances its chemical reactivity and biological interactions, setting it apart from similar compounds and making it a valuable target for further research in pharmacology and organic chemistry .

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

223.12084340 g/mol

Monoisotopic Mass

223.12084340 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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